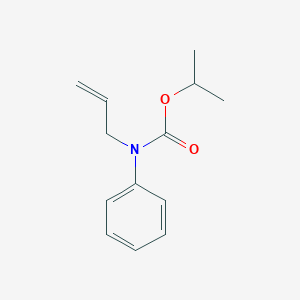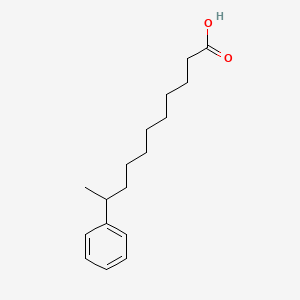
10-Phenylundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Phenylundecanoic acid is an organic compound with the molecular formula C17H26O2 It is a type of phenylalkanoic acid, characterized by a phenyl group attached to an undecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Phenylundecanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with undecanoic acid derivatives. For instance, the reaction of methyl undecenoate with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis, yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts alkylation methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-Phenylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms nitro, sulfonic, or halogenated derivatives.
Aplicaciones Científicas De Investigación
10-Phenylundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 10-Phenylundecanoic acid involves its interaction with cellular components. It can modulate metabolic pathways by affecting the synthesis of fatty acids, phospholipids, and ergosterol. This modulation leads to increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall, ultimately affecting cell viability .
Comparación Con Compuestos Similares
10-Phenylundecanoic acid can be compared with other phenylalkanoic acids, such as:
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 5-Phenylpentanoic acid
- 11-Phenylundecanoic acid
- 13-Phenyltridecanoic acid
These compounds share similar structural features but differ in the length of the carbon chain and specific chemical properties. This compound is unique due to its specific chain length and the position of the phenyl group, which influences its reactivity and applications .
Propiedades
Número CAS |
6268-52-6 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
10-phenylundecanoic acid |
InChI |
InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19) |
Clave InChI |
BOJGHMZSMNYSRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



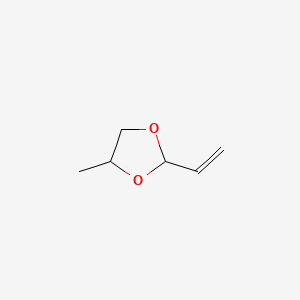

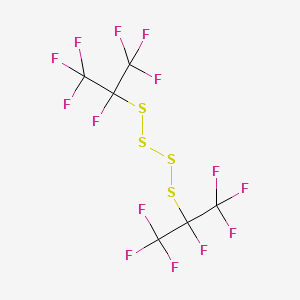
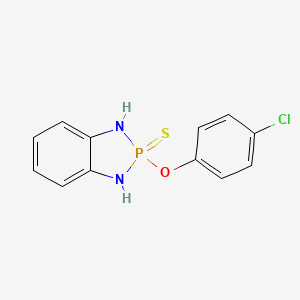
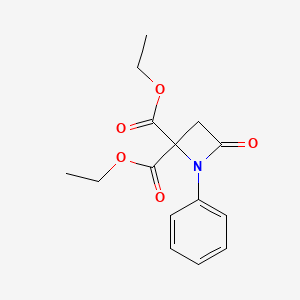
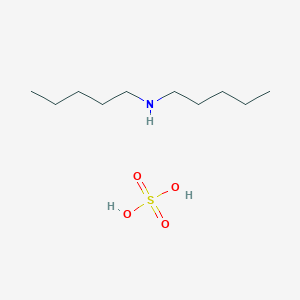
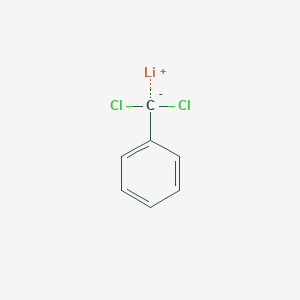



![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
